molecular formula C19H40N2O3Si B2397579 tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate CAS No. 2173637-00-6

tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate

Cat. No.: B2397579
CAS No.: 2173637-00-6
M. Wt: 372.625
InChI Key: NFAYRCQRDZICIC-JKSUJKDBSA-N
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Description

Tertiary butyl esters find large applications in synthetic organic chemistry . The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The tert-butyl group is a simple hydrocarbon moiety that is used in chemical transformations . Its crowded structure elicits a unique reactivity pattern .


Chemical Reactions Analysis

The tert-butyl group is relevant in nature and has implications in biosynthetic and biodegradation pathways . It can also be applied in biocatalytic processes .

Scientific Research Applications

  • Stereoselective Synthesis of Piperidine Derivatives : The compound has been utilized in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This synthesis involved the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and further with iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These intermediates underwent cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles (Moskalenko & Boev, 2014).

  • Molecular Structure Analysis : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from related esters and characterized using spectroscopy and mass spectrometry. Its molecular structure was determined through single crystal X-ray diffraction analysis, revealing details about its monoclinic space group and unit cell parameters. This research underscores the compound's utility in detailed molecular structure analysis (Moriguchi et al., 2014).

Mechanism of Action

The mechanism of action of the tert-butyl group is largely due to its unique reactivity pattern, which is elicited by its crowded structure .

Future Directions

The tert-butyl group has potential applications in biocatalytic processes . Its unique reactivity pattern and the ability to introduce the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems suggest potential for future research and applications .

Properties

IUPAC Name

tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O3Si/c1-18(2,3)23-17(22)21-14-10-12-16(15(21)11-9-13-20)24-25(7,8)19(4,5)6/h15-16H,9-14,20H2,1-8H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAYRCQRDZICIC-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CCCN)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1CCCN)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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